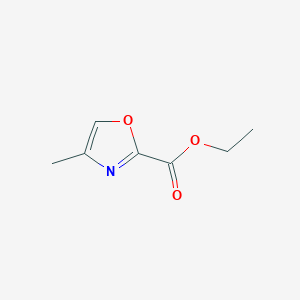

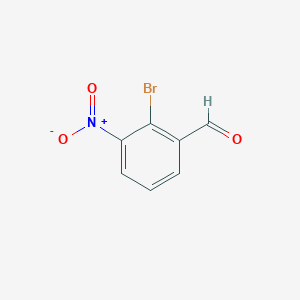

![molecular formula C7H15NOSi B1282447 2-甲基-2-[(三甲基硅基)氧基]丙腈 CAS No. 18296-11-2](/img/structure/B1282447.png)

2-甲基-2-[(三甲基硅基)氧基]丙腈

描述

Reactivity Studies of 3,3-Bis(trimethylsilyl)-2-methyl-1-propene

The study of 3,3-bis(trimethylsilyl)-2-methyl-1-propene's reactivity reveals its potential in Lewis acid-catalyzed allylation reactions. This compound, which can be prepared from E- or Z-alkenyl bromides, exhibits a preference for ene reactions with aldehydes in the presence of BF3.OEt2, leading to the formation of alcohol 2. When subjected to stronger Lewis acids in methylene chloride, it undergoes Sakurai allylation reactions, exclusively yielding E-trisubstituted alkenylsilanes 3 .

Synthetic Equivalent of Parent Cross-Conjugated Hexatriene

2-Trimethylsilylethyl-1,3-butadiene serves as a synthetic equivalent to 3-methylene-1,4-pentadiene, also known as parent dendralene. This compound is synthesized through a cross-coupling reaction of the Grignard reagent of 3-bromo-3-butenyltrimethylsilane with vinyl bromide, catalyzed by a nickel-phosphine complex. It is particularly useful for consecutive Diels-Alder reactions, demonstrating its versatility in synthetic chemistry .

Synthesis and Reactions of Methyl (Trimethylsilylmethyl)acetylenecarboxylate

Methyl (trimethylsilylmethyl)acetylenecarboxylate is a key compound in the preparation of di-exo-methylene derivatives of isoxazolines. It reacts with nitrile oxides to form cycloadducts, which are isoxazoles. These cycloadducts can be reduced and acetylated to yield 4-acetoxy methyl-5-(trimethylsilylmethyl)isoxazoles. A subsequent fluoride ion-promoted 1,4-elimination reaction in the presence of dienophiles facilitates the synthesis of fused isoxazoles .

Synthesis of B-2-(1-trimethylsilyl-1-alkyl)-1,3,2-dioxaborinanes

(Z)-1-Trimethylsilyl-1-alkenes, prepared by hydroboration of corresponding 1-trimethylsilyl-1-alkynes and protonolysis with acetic acid, react with dibromoborane-methyl sulfide complex in dichloromethane. The resulting solution, when treated with 1,3-propane diol, yields gem-dimetalloalkanes containing boron and silicon. These alpha-trimethylsilylalkylboronate esters, after purification by vacuum distillation, can be selectively oxidized with alkaline hydrogen peroxide to produce alcohols containing the trimethylsilyl group .

科学研究应用

分子内环化和杂环合成

- 2-甲基-2-[(三甲基硅基)氧基]丙腈衍生物在分子内环化中发挥作用,形成双环[3.1.0]己烯结构 (Gimazetdinov et al., 2017)。

- 这些化合物在合成各种杂环系统中起关键作用,如咪唑衍生物、噁唑和异噻唑 (Drabina & Sedlák, 2012)。

聚合物科学和气体透过性

- 在聚合物科学中,2-甲基-2-[(三甲基硅基)氧基]丙腈的衍生物,如PTMSDPA,展示了独特的气体透过性能,适用于分离技术等应用 (Toy et al., 2000)。

有机合成和催化

- 这种化合物被用于有机合成,例如在醛和酮的氰化反应中,展示了其作为催化剂的作用 (Wang & Tian, 2007)。

- 它还参与与有机镁或有机锂的迈克尔加成反应,导致各种有机合成应用 (Tanaka et al., 1990)。

药物化学和抗病毒应用

- 在药物化学领域,2-甲基-2-[(三甲基硅基)氧基]丙腈的衍生物已被用于制备有效的抗病毒药物,如9-[(2-羟乙氧基)甲基]鸟嘌呤 (Barrio et al., 1980)。

气相化学

- 这种化合物在气相中的相互作用,特别是在化学电离条件下,已被研究以了解其稳定性和碎裂模式 (Kadentsev et al., 1997)。

安全和危害

The compound has several hazard statements including H226, H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as being flammable, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

属性

IUPAC Name |

2-methyl-2-trimethylsilyloxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOSi/c1-7(2,6-8)9-10(3,4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWNMNFMYXUNHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513122 | |

| Record name | 2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile | |

CAS RN |

18296-11-2 | |

| Record name | 2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。